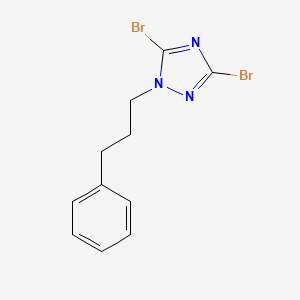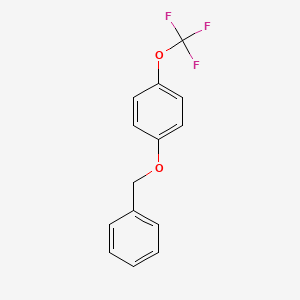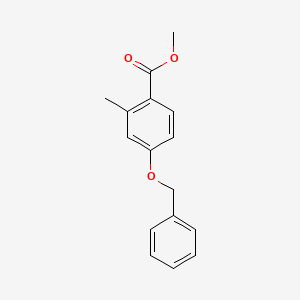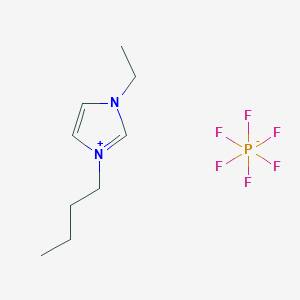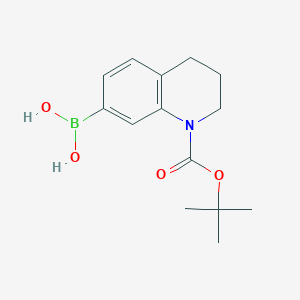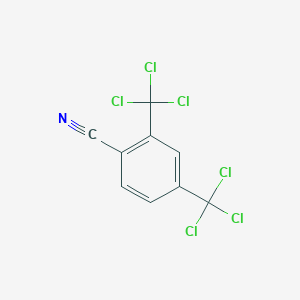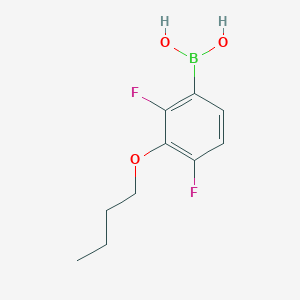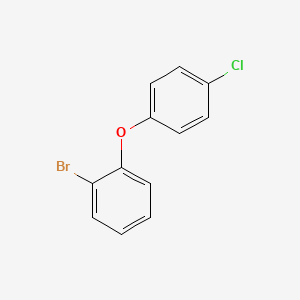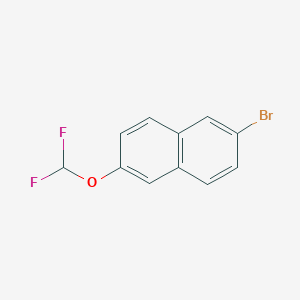
2-Bromo-6-(difluoromethoxy)naphthalene
Overview
Description
2-Bromo-6-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O and a molecular weight of 273.08 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and difluoromethoxy functional groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)naphthalene typically involves the bromination of 6-(difluoromethoxy)naphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and alkenes.
Major Products Formed
Substitution Reactions: Formation of substituted naphthalenes.
Oxidation Reactions: Formation of naphthoquinones.
Reduction Reactions: Formation of dihydronaphthalenes.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-6-(difluoromethoxy)naphthalene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reaction or application being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
2,6-Dibromonaphthalene: Contains two bromine atoms instead of one.
Uniqueness
2-Bromo-6-(difluoromethoxy)naphthalene is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. The difluoromethoxy group enhances the compound’s stability and electron-withdrawing ability, making it valuable in various chemical transformations .
Properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2O/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBBYZGPKULYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

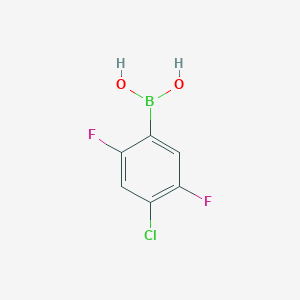
amine](/img/structure/B6330559.png)
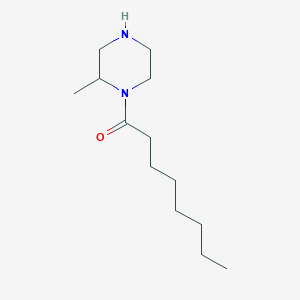
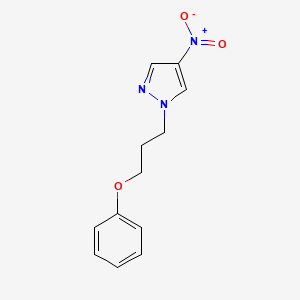
![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)

